molecular formula C9H4F3N B13015233 5,7,8-Trifluoroquinoline

5,7,8-Trifluoroquinoline

Cat. No.: B13015233
M. Wt: 183.13 g/mol
InChI Key: VDXTXHDHETZFBZ-UHFFFAOYSA-N
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Description

5,7,8-Trifluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,7,8-Trifluoroquinoline can be synthesized through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. One common method involves the Skraup reaction, where 2,3,4,5-tetrafluoroaniline is reacted with glycerol, crotonaldehyde, or methyl vinyl ketone . Another approach involves the treatment of 6-trifluoromethyl-5,7,8-trifluoroquinoline with Me2PSiMe3, resulting in a mixture of dimethylphosphano derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Skraup reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the selective fluorination of the quinoline ring, minimizing by-products and maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions: 5,7,8-Trifluoroquinoline undergoes various chemical reactions, including nucleophilic substitution, cross-coupling reactions, and cycloaddition reactions. These reactions are facilitated by the presence of fluorine atoms, which enhance the reactivity of the quinoline ring .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quinolines with enhanced biological activity and unique chemical properties. For example, treatment with Me2PSiMe3 results in dimethylphosphano derivatives .

Mechanism of Action

The mechanism of action of 5,7,8-Trifluoroquinoline involves its interaction with specific molecular targets and pathways. For instance, fluoroquinolones, a related class of compounds, inhibit DNA synthesis by stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This mechanism is crucial for their antibacterial activity.

Comparison with Similar Compounds

Comparison: 5,7,8-Trifluoroquinoline is unique due to the specific positioning of fluorine atoms, which significantly influences its reactivity and biological activity.

Properties

Molecular Formula

C9H4F3N

Molecular Weight

183.13 g/mol

IUPAC Name

5,7,8-trifluoroquinoline

InChI

InChI=1S/C9H4F3N/c10-6-4-7(11)8(12)9-5(6)2-1-3-13-9/h1-4H

InChI Key

VDXTXHDHETZFBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2F)F)F)N=C1

Origin of Product

United States

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